molecular formula C15H16IN3O2S B6042811 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol

6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol

Cat. No. B6042811
M. Wt: 429.3 g/mol
InChI Key: XNUPSXXGBZXEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol, also known as IQ-1S, is a quinazoline derivative that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research, neuroscience, and immunology.

Mechanism of Action

The mechanism of action of 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol is believed to be due to its ability to inhibit the activity of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a key regulator of the Wnt signaling pathway, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and cell death. By inhibiting GSK-3β, 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol can activate the Wnt signaling pathway and promote cell survival and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol are varied and depend on the specific application. In cancer research, 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol has been found to induce apoptosis in cancer cells and inhibit their growth. In neuroscience, it has been found to enhance the differentiation of neural stem cells into neurons and promote their survival. In immunology, it has been found to enhance the production of cytokines and promote the immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol is its specificity for GSK-3β. This specificity allows for the selective activation of the Wnt signaling pathway without affecting other signaling pathways. Additionally, 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol has been found to have low toxicity and high bioavailability, making it an attractive candidate for drug development.
However, there are also limitations to the use of 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol in lab experiments. One limitation is the potential for off-target effects, as GSK-3β is involved in a variety of cellular processes. Additionally, the use of 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol in animal studies may be limited by its poor solubility and stability.

Future Directions

For the study of 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol include the development of 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol as a therapeutic agent for cancer and neurodegenerative diseases, as well as its potential use in immunology.

Synthesis Methods

The synthesis of 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol involves the reaction of 6-iodo-4-quinazolinol with 2-oxo-2-(1-piperidinyl)ethylthiol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to give the final product. The synthesis of 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol is relatively straightforward and can be accomplished in a few steps with high yield.

Scientific Research Applications

6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol has been shown to have a variety of applications in scientific research. One of the most promising areas of research is in the field of cancer. 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol has been found to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and cell death. By inhibiting this pathway, 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol can induce apoptosis in cancer cells and prevent their growth.
Another area of research where 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol has shown promise is in neuroscience. Studies have shown that 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol can enhance the differentiation of neural stem cells into neurons and promote their survival. This effect is believed to be due to the activation of the Wnt signaling pathway, which is important for the development and maintenance of the nervous system.
Finally, 6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-quinazolinol has also been studied for its potential use in immunology. It has been found to enhance the production of cytokines, which are important for the immune response. This effect is believed to be due to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.

properties

IUPAC Name

6-iodo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16IN3O2S/c16-10-4-5-12-11(8-10)14(21)18-15(17-12)22-9-13(20)19-6-2-1-3-7-19/h4-5,8H,1-3,6-7,9H2,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUPSXXGBZXEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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